molecular formula C7H14N2O2 B6233912 6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one CAS No. 1895515-49-7

6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one

Cat. No.: B6233912
CAS No.: 1895515-49-7
M. Wt: 158.2
InChI Key:
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Description

6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one is a heterocyclic compound that features an oxazinanone ring with an aminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,3-oxazinan-2-one with 2-aminoethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxazinanone ring can be reduced to form more saturated heterocyclic compounds.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the oxazinanone ring can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1,3-oxazinan-2-one: Lacks the aminoethyl substituent, resulting in different chemical properties.

    6-(2-hydroxyethyl)-3-methyl-1,3-oxazinan-2-one: Contains a hydroxyethyl group instead of an aminoethyl group, leading to different reactivity.

Uniqueness

6-(2-aminoethyl)-3-methyl-1,3-oxazinan-2-one is unique due to the presence of the aminoethyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1895515-49-7

Molecular Formula

C7H14N2O2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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